

Discovery and synthesis of the VrD2 compound

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Compound of Interest

Compound Name: VrD2

Cat. No.: B1577316

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An in-depth analysis of the discovery, synthesis, and characterization of the novel kinase inhibitor, **VrD2**, is presented in this technical guide. Developed for researchers, scientists, and professionals in drug development, this document details the methodologies employed in its creation and evaluation, alongside a summary of its biological activities.

Discovery of the VrD2 Compound

The **VrD2** compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the fictitious Kinase-Associated Protein 1 (KAP1), a serine/threonine kinase implicated in the progression of certain aggressive lymphomas. The initial screening of a 500,000-compound library yielded a primary hit with a promising activity profile. A subsequent lead optimization program focused on improving potency and selectivity, as well as optimizing pharmacokinetic properties, ultimately led to the identification of **VrD2**.

Synthesis of the VrD2 Compound

The synthesis of **VrD2** is accomplished through a four-step process commencing with commercially available starting materials. The key steps involve a Suzuki coupling to form the biaryl backbone, followed by a nucleophilic substitution and a final deprotection step to yield the active compound.

Experimental Protocol: Synthesis of VrD2

- Step 1: Suzuki Coupling: To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in a 3:1 mixture of toluene and ethanol, add (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction

mixture is heated to 80°C and stirred under a nitrogen atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

- Step 2: Nucleophilic Aromatic Substitution: The product from Step 1 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). To this solution, add 4-(aminomethyl)piperidine (1.5 eq) and potassium carbonate (3.0 eq). The mixture is heated to 120°C for 4 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.
- Step 3: Reduction of the Nitro Group: The nitro-substituted intermediate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 wt. %) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated to give the aniline derivative.
- Step 4: Final Deprotection: The product from Step 3 (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. Boron tribromide (3.0 eq) is added dropwise, and the reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of methanol, and the solvent is removed under reduced pressure to yield the final **VrD2** compound.

Biological Activity and Characterization

VrD2 has been shown to be a potent and selective inhibitor of KAP1. The following tables summarize the key quantitative data obtained during its in vitro and in vivo characterization.

Table 1: In Vitro Activity of **VrD2**

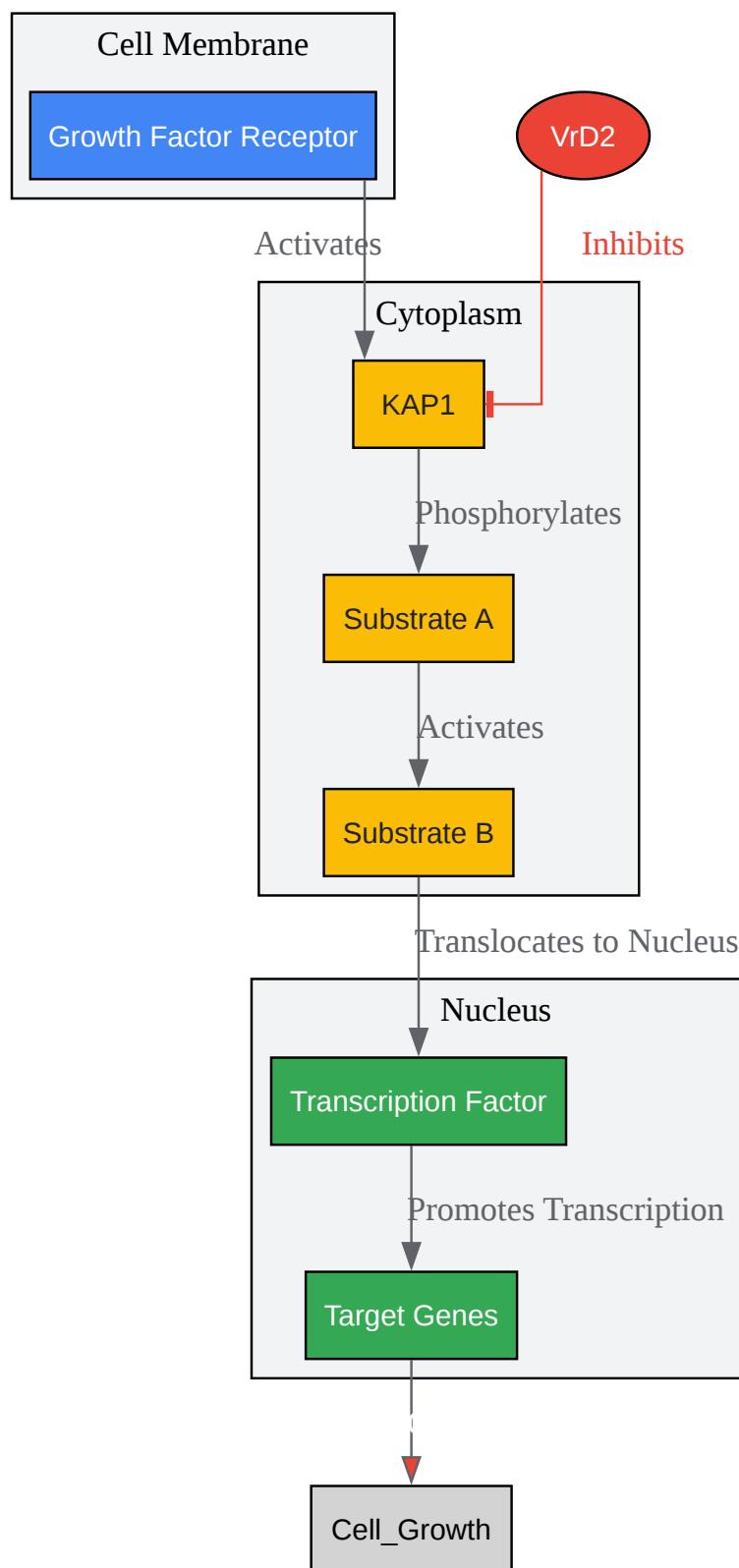
Parameter	Value
IC50 (KAP1)	15 nM
Ki (KAP1)	8.2 nM
Cellular Potency (Lymphoma Line 1)	120 nM
Cellular Potency (Lymphoma Line 2)	150 nM

Table 2: Pharmacokinetic Properties of **VrD2** in Murine Models

Parameter	Value
Bioavailability (Oral)	45%
Half-life (t _{1/2})	6.8 hours
Cmax (Oral, 10 mg/kg)	1.2 μM
Clearance	15 mL/min/kg

Mechanism of Action: Signaling Pathway

VrD2 exerts its therapeutic effect by inhibiting the KAP1 signaling pathway, which is known to be aberrantly activated in specific lymphoma subtypes. The inhibition of KAP1 leads to a downstream cascade that ultimately results in cell cycle arrest and apoptosis in malignant cells.

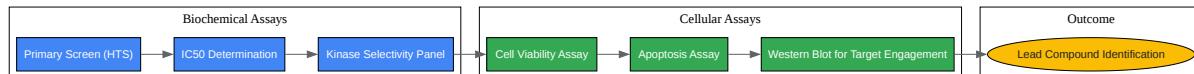


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Caption: The inhibitory action of **VrD2** on the KAP1 signaling pathway.

Experimental Workflow: In Vitro Evaluation

The in vitro evaluation of **VrD2** follows a systematic workflow designed to assess its potency, selectivity, and cellular effects.

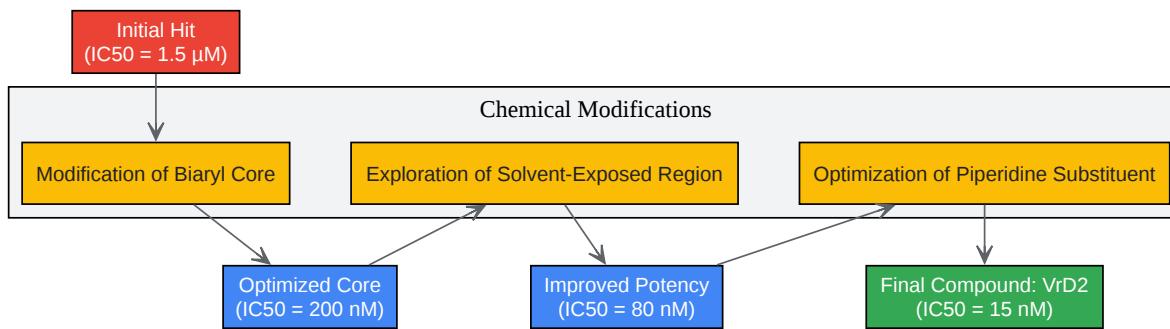


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Caption: Workflow for the in vitro evaluation of the **VrD2** compound.

Structure-Activity Relationship (SAR) Logic

The development of **VrD2** was guided by a structure-activity relationship study that systematically explored modifications to the initial hit compound to enhance its biological activity and drug-like properties.



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Caption: Logical progression of the Structure-Activity Relationship (SAR) study for **VrD2**.

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